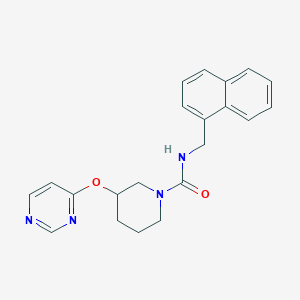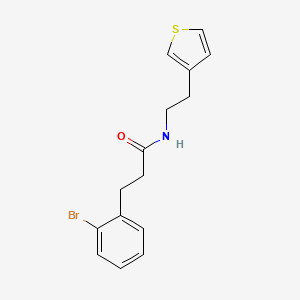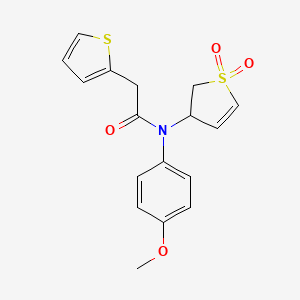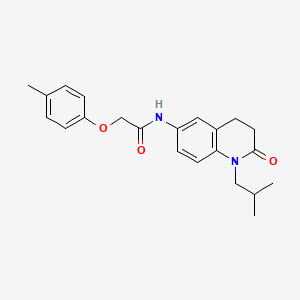
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as NPAC, is a chemical compound that has been gaining attention in the scientific research community. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In
Applications De Recherche Scientifique
Angiogenesis Inhibition
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a part of a new class of compounds identified as potent and selective inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. These compounds demonstrate single-digit nanomolar potency toward VEGFR2 in biochemical and cellular assays. They are effective in inhibiting VEGF-driven angiogenesis in models, suggesting potential applications in treating solid tumors and diseases where angiogenesis plays a significant role (Bold et al., 2016).
Serotonin Uptake Inhibition
Research has shown that certain derivatives, such as Wy 27587, are potent inhibitors of serotonin (5-HT) uptake into platelets and synaptosomes. These compounds have demonstrated effectiveness in inhibiting the uptake of 5-HT with high potency, suggesting their potential application in neuropsychiatric and cardiovascular diseases (Billingsley et al., 1989).
Structural Analysis and Crystallography
Structural analysis and crystallography studies involving variants of this compound have been conducted. These studies provide insights into the molecular configurations, bonding patterns, and potential interactions with biological targets (Saeed et al., 2012).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with biological receptors have been performed. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its analogs provide insights into their binding and activity at various receptors, offering potential therapeutic applications (Shim et al., 2002).
Glycine Transporter Type-2 Inhibition
Phenoxymethylbenzamide derivatives, including compounds with the this compound structure, have been identified as novel inhibitors of the glycine transporter type-2 (GlyT-2). These inhibitors show potential in neuropathic pain treatment (Takahashi et al., 2014).
Metabolism and Pharmacokinetics
Studies on related compounds, such as flumatinib, provide valuable information on the metabolism and pharmacokinetics of this compound derivatives. These insights are crucial for drug development and understanding the in vivo behavior of these compounds (Gong et al., 2010).
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(23-13-17-7-3-6-16-5-1-2-9-19(16)17)25-12-4-8-18(14-25)27-20-10-11-22-15-24-20/h1-3,5-7,9-11,15,18H,4,8,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCIVGJULEDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)

![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)





![5-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2639405.png)
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)
![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)

